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  • Product: 2,5-Dibromo-1,3-thiazole-4-carbonitrile
  • CAS: 1204297-23-3

Core Science & Biosynthesis

Foundational

2,5-Dibromo-1,3-thiazole-4-carbonitrile CAS 1204297-23-3 properties

Topic: 2,5-Dibromo-1,3-thiazole-4-carbonitrile (CAS 1204297-23-3) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] A Strategic Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Dibromo-1,3-thiazole-4-carbonitrile (CAS 1204297-23-3) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Strategic Scaffold for Regioselective Heterocyclic Functionalization[1]

Executive Summary

2,5-Dibromo-1,3-thiazole-4-carbonitrile (CAS 1204297-23-3) represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the presence of two chemically distinct bromine handles (C2 and C5) combined with an electron-withdrawing nitrile group at C4. This configuration creates a steep electronic gradient across the thiazole ring, enabling highly predictable, sequential functionalization.[2]

This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, synthesis logic, and the mechanistic underpinnings of its regioselective reactivity.[2] It serves as a roadmap for researchers utilizing this scaffold to construct complex bioactive molecules, particularly kinase inhibitors and molecular electronic materials.[2]

Physicochemical Profile

The physical properties of 2,5-Dibromo-1,3-thiazole-4-carbonitrile are dictated by the interplay between the heavy bromine atoms and the polar nitrile functionality.

PropertyValue / Description
CAS Number 1204297-23-3
IUPAC Name 2,5-Dibromo-1,3-thiazole-4-carbonitrile
Molecular Formula C₄Br₂N₂S
Molecular Weight 267.93 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, and THF; sparingly soluble in water.[1]
Electronic Character Highly electron-deficient (π-acidic) due to C4-CN and C2/C5-Br.[1]
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light.

Synthetic Routes & Manufacturing[1]

While direct bromination of thiazole-4-carbonitrile is possible, it often suffers from poor regiocontrol and over-bromination. The most robust laboratory-scale synthesis relies on the Sandmeyer reaction , utilizing the commercially available 2-amino-5-bromo-1,3-thiazole-4-carbonitrile as a precursor. This route ensures the integrity of the C4-nitrile and the C5-bromine prior to installing the C2-bromide.

Preferred Synthetic Workflow (Sandmeyer Protocol)
  • Precursor: 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile.[1]

  • Reagents: Copper(II) bromide (

    
    ), tert-Butyl nitrite (
    
    
    
    ) or Sodium nitrite (
    
    
    ) in
    
    
    .
  • Solvent: Acetonitrile (

    
    ) or DMSO.[1][2]
    
  • Mechanism: Generation of the diazonium species at C2, followed by radical-nucleophilic substitution by bromide.[1]

SynthesisPath Start 2-Amino-5-bromo- 1,3-thiazole-4-carbonitrile Inter Diazonium Intermediate Start->Inter tBuONO, CuBr2 MeCN, 0-60°C Product 2,5-Dibromo-1,3-thiazole- 4-carbonitrile Inter->Product Radical Subst. (-N2)

Figure 1: The Sandmeyer transformation allows for the precise installation of the C2 bromine, avoiding regioselectivity issues associated with direct electrophilic bromination.[2][3]

Reactivity & Regioselectivity: The Core Advantage[1]

The primary utility of CAS 1204297-23-3 is its ability to undergo sequential, regioselective cross-coupling reactions . The electronic environment at C2 and C5 is vastly different, governed by the heteroatoms and the C4-nitrile.

Electronic Differentiation[1][2]
  • C2 Position (The "Hot" Spot): Located between the sulfur and nitrogen, this position is the most electron-deficient.[1] The adjacent nitrogen's inductive effect (

    
    ) activates the C-Br bond for oxidative addition by Pd(0) catalysts and nucleophilic aromatic substitution (
    
    
    
    ).
  • C5 Position (The "Cold" Spot): While still activated compared to benzene, the C5 position is less electrophilic than C2.[2] In a competition reaction, C2 reacts first.[2]

Functionalization Logic

Researchers should follow a strict order of operations to maximize yield and minimize isomer formation:

  • Step 1: Functionalize C2 (Suzuki, Stille, or

    
    ).[2]
    
  • Step 2: Functionalize C5 (Suzuki, Stille, or Negishi).[2]

RegioSelectivity cluster_logic Regiocontrol Mechanism Core 2,5-Dibromo-1,3-thiazole- 4-carbonitrile Step1 STEP 1: C2 Functionalization (Most Electrophilic) Core->Step1 Pd(0), Ar-B(OH)2 RT to 60°C Intermed 2-Substituted-5-bromo- 1,3-thiazole-4-carbonitrile Step1->Intermed Step2 STEP 2: C5 Functionalization (Requires higher temp/catalyst load) Intermed->Step2 Pd(0), Ar'-B(OH)2 >80°C Final 2,5-Disubstituted-1,3-thiazole- 4-carbonitrile Step2->Final Explanation C2-Br bond is activated by adjacent N and S. C4-CN further acidifies the ring, making C2 highly susceptible to oxidative addition and Nucleophilic Attack (SnAr).

Figure 2: Sequential functionalization strategy.[2][4][5] The C2 position is kinetically favored for the first cross-coupling event.

Experimental Protocol: Selective C2-Suzuki Coupling

To validate the regioselectivity, the following protocol is recommended for the first substitution:

  • Setup: Charge a reaction vial with CAS 1204297-23-3 (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and

    
     (3-5 mol%).
    
  • Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[1][2]

  • Base:

    
     (2.0 equiv).[1][2]
    
  • Conditions: Stir at room temperature to 50°C . Note: Higher temperatures (>80°C) risk premature reaction at C5.

  • Monitoring: Monitor by LC-MS. The mono-coupled product (at C2) usually forms within 2-4 hours.

Applications in Drug Discovery[4][6]

The 2,5-disubstituted thiazole-4-carbonitrile motif is a privileged scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The thiazole ring mimics the purine core of ATP.[1] The nitrile group at C4 can form critical hydrogen bonds with the hinge region of kinase enzymes or serve as a handle for hydration to a primary amide (often seen in Src/Abl inhibitors like Dasatinib analogs).[1]

  • Allosteric Modulators: The rigid geometry allows for the precise orientation of lipophilic vectors at C2 and C5, suitable for exploring hydrophobic pockets in GPCRs.[2]

  • PROTAC Linkers: The scaffold can serve as a rigid connector in Proteolysis Targeting Chimeras, where the nitrile provides a vector for solubility enhancement or further ligation.[2]

Handling & Safety Information

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling Precautions:

    • Operate in a fume hood.[2] The compound may release trace amounts of hydrogen bromide or cyanide species under extreme acidic/thermal stress.

    • Wear nitrile gloves and safety glasses.[2]

    • Avoid contact with strong oxidizing agents and strong bases (which may hydrolyze the nitrile).[1]

References

  • Thiazole Properties & Reactivity

    • PubChem Compound Summary for 2,5-Dibromothiazole (Analogous Reactivity). National Center for Biotechnology Information.[2]

    • [Link][2]

  • Regioselective Coupling of Thiazoles

    • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloro- and 2,5-Dibromothiazoles." Journal of Organic Chemistry.
    • [Link][2]

  • Synthesis via Sandmeyer Reaction

    • Methodology for 2-halothiazole synthesis from 2-aminothiazoles.[1] Organic Chemistry Portal.[2]

    • [Link][2]

  • Medicinal Chemistry of Thiazole-4-carbonitriles

    • Search Results for Thiazole-4-carbonitrile Derivatives. CAS Common Chemistry.[1][2][6][7]

    • [Link][2]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-1,3-thiazole-4-carbonitrile in DMSO and Methanol

Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in biological systems and influences formulation strategies. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in biological systems and influences formulation strategies. This guide provides a comprehensive technical overview of the solubility of 2,5-Dibromo-1,3-thiazole-4-carbonitrile, a substituted heterocyclic compound of interest in medicinal chemistry. Due to the compound's specialized nature and the absence of extensive public data, this document establishes a foundational understanding based on first principles of physical organic chemistry and provides robust, field-proven protocols for its empirical determination. We will explore the theoretical underpinnings of its solubility in dimethyl sulfoxide (DMSO) and methanol, two common and chemically distinct laboratory solvents, and provide detailed methodologies for both qualitative and quantitative solubility assessment.

Introduction: Understanding 2,5-Dibromo-1,3-thiazole-4-carbonitrile

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure. The title compound, 2,5-Dibromo-1,3-thiazole-4-carbonitrile, is a highly functionalized derivative. The presence of two bromine atoms, which are strong electron-withdrawing groups, and a polar nitrile group significantly influences its molecular properties.[2]

While specific public data for this exact molecule is scarce, its structural analogues, such as 2,5-Dibromothiazole and other halogenated thiazoles, are known intermediates in the synthesis of complex bioactive agents.[3][4] The nitrile functionality is also a common feature in drug candidates, often serving as a metabolic precursor to carboxylic acids or as a key interaction point with biological targets.[5][6] Given its structure, this compound is likely being investigated as a building block in drug discovery programs. Therefore, a thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and screening assays.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more rigorous analysis requires examining the intermolecular forces between the solute and the solvent and the overall thermodynamics of the dissolution process.[7][8]

Solvent Properties: DMSO vs. Methanol

Dimethyl sulfoxide (DMSO) and methanol were chosen for their ubiquity in the laboratory and their contrasting properties, which provide a broad understanding of the compound's behavior.

  • Dimethyl Sulfoxide (DMSO): A highly polar (μ = 3.96 D), aprotic solvent.[9] Its large dipole moment and ability to act as a strong hydrogen bond acceptor (via the sulfoxide oxygen) make it an exceptional solvent for a wide range of polar and nonpolar compounds.[10][11][12] Being aprotic, it does not donate hydrogen bonds.

  • Methanol (CH₃OH): A polar (μ = 1.70 D), protic solvent. It can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the hydroxyl oxygen).[13][14] It is completely miscible with water.[15]

PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)Reference(s)
Formula (CH₃)₂SOCH₃OH[16],[17]
Molar Mass 78.13 g/mol 32.04 g/mol [16],[14]
Type Polar AproticPolar Protic[12],[13]
Dielectric Constant (20°C) 47.232.7[9],[18]
Dipole Moment 3.96 D1.70 D[9],[15]
Boiling Point 189 °C64.7 °C[16],[14]
H-Bond Capability Acceptor OnlyDonor & Acceptor[11],[13]

Table 1: Comparative Physicochemical Properties of DMSO and Methanol.

Solute Properties: 2,5-Dibromo-1,3-thiazole-4-carbonitrile

The structure of the solute dictates its interactions with the surrounding solvent molecules.

Caption: Structure of 2,5-Dibromo-1,3-thiazole-4-carbonitrile.

  • Polarity: The molecule possesses significant polarity. The electronegative nitrogen and sulfur atoms in the thiazole ring, the two bromine atoms, and especially the cyano (-C≡N) group create substantial bond dipoles and a large overall molecular dipole moment.[2]

  • Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the nitrogen atom of the thiazole ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure will be a key barrier to dissolution. The planar, polar nature of the molecule may allow for strong π-π stacking and dipole-dipole interactions in the solid state, potentially leading to high lattice energy.

Solubility Predictions
  • In DMSO: High solubility is predicted. The highly polar, aprotic nature of DMSO is ideal for solvating polar molecules that do not rely on hydrogen bond donation. The strong dipole of DMSO will effectively interact with the polar regions of the thiazole and nitrile groups.

  • In Methanol: Moderate to good solubility is predicted. Methanol's polarity will facilitate dissolution. While the solute cannot donate hydrogen bonds, its nitrogen atoms can accept them from methanol's hydroxyl group. However, the large, non-polar bromine atoms and the energy cost of disrupting methanol's own extensive hydrogen-bonding network may limit the solubility compared to DMSO.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical measurement. The following protocols provide a robust framework for determining both kinetic and thermodynamic solubility. Thermodynamic solubility, which represents the true equilibrium state, is the gold standard for drug development.[19][20][21]

Safety Precautions
  • Handling: Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Environment: Conduct all manipulations in a well-ventilated chemical fume hood.

  • Compound Hazards: While no specific safety data sheet (SDS) exists for the title compound, related halogenated aromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation.[3] Treat the compound with appropriate caution.

  • Solvent Hazards: DMSO can enhance the absorption of other chemicals through the skin.[12] Methanol is flammable and toxic.[13][15]

Experimental Workflow

The following diagram outlines the general workflow for determining thermodynamic solubility.

Sources

Foundational

Technical Guide: Synthesis Precursors for Thiazole-4-Carbonitrile Derivatives

This guide details the synthesis of thiazole-4-carbonitrile derivatives , a critical scaffold in medicinal chemistry found in xanthine oxidase inhibitors (e.g., Febuxostat intermediates) and histone deacetylase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of thiazole-4-carbonitrile derivatives , a critical scaffold in medicinal chemistry found in xanthine oxidase inhibitors (e.g., Febuxostat intermediates) and histone deacetylase inhibitors (e.g., Largazole analogues).

The guide prioritizes causality and robustness , offering two distinct pathways: the Standard Stepwise Route (high scalability) and the Direct Cyclization Route (high efficiency).

Retrosynthetic Analysis & Strategic Logic

The thiazole-4-carbonitrile core is constructed by closing the 1,3-thiazole ring while simultaneously establishing the C4-nitrile functionality. Retrosynthetically, this disconnects into two primary components: a thioamide (providing the N-C-S fragment) and an


-halo carbonyl  (providing the C-C backbone).

The choice of the


-halo carbonyl determines the synthetic length:
  • Ethyl Bromopyruvate: Yields a C4-ester, requiring downstream transformation (Amidation

    
     Dehydration).
    
  • 3-Bromo-2-oxopropanenitrile (Bromopyruvonitrile): Yields the C4-nitrile directly.

Visualizing the Synthetic Logic

Retrosynthesis Target Thiazole-4-Carbonitrile (Target Scaffold) Inter_Amide Thiazole-4-Carboxamide Inter_Amide->Target Dehydration (POCl3 / TFAA) Inter_Ester Thiazole-4-Carboxylate Inter_Ester->Inter_Amide Ammonolysis (NH3/MeOH) Prec_Thioamide Thioamide (R-CSNH2) Prec_Thioamide->Target Prec_Thioamide->Inter_Ester Prec_Halo1 Ethyl Bromopyruvate (Standard Precursor) Prec_Halo1->Inter_Ester Hantzsch Synthesis (Route A) Prec_Halo2 3-Bromo-2-oxopropanenitrile (Direct Precursor) Prec_Halo2->Target Direct Hantzsch (Route B)

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.

Route A: The Robust Stepwise Protocol (Standard)

Best for: Large-scale synthesis, high stability requirements, and commercial availability of reagents.

Phase 1: Hantzsch Thiazole Synthesis

The foundation is the condensation of a thioamide with Ethyl Bromopyruvate . This reaction is highly regioselective, favoring the formation of the thiazole ring driven by the nucleophilic attack of sulfur on the


-carbon.
  • Precursors:

    • Thioamide (1.0 equiv): e.g., Thiobenzamide, 4-Hydroxythiobenzamide.

    • Ethyl Bromopyruvate (1.1 equiv): The source of the C4-carboxylate.

  • Solvent: Ethanol (EtOH) or DMF.[1]

  • Mechanism: S-alkylation followed by intramolecular cyclodehydration.

Protocol:

  • Dissolve thioamide (10 mmol) in absolute EtOH (20 mL).

  • Add ethyl bromopyruvate (11 mmol) dropwise at room temperature (RT). Note: Exothermic reaction.

  • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc).[2]

  • Workup: Cool to RT. The hydrobromide salt of the thiazole often precipitates. Filter and wash with cold EtOH. If no precipitate, neutralize with saturated NaHCO

    
     and extract with EtOAc.
    
Phase 2: Ester to Nitrile Conversion

The ethyl ester is chemically robust but must be converted to the nitrile via a primary amide.

Step 2.1: Ammonolysis
  • Reagents: 7N NH

    
     in Methanol or aqueous NH
    
    
    
    OH.
  • Conditions: Sealed tube, 60–80°C, 4–12 hours.

  • Checkpoint: Disappearance of the ester carbonyl stretch (~1720 cm

    
    ) and appearance of amide bands (~1650 cm
    
    
    
    ) in IR.
Step 2.2: Dehydration to Carbonitrile

This is the critical transformation. The primary amide is dehydrated to the nitrile using an electrophilic dehydrating agent.

Recommended Reagent: Trifluoroacetic Anhydride (TFAA) / Pyridine

  • Why: Milder than POCl

    
    , suitable for acid-sensitive substrates, and high yielding.
    

Protocol:

  • Suspend Thiazole-4-carboxamide (5 mmol) in dry 1,4-Dioxane (15 mL) and Pyridine (10 mmol).

  • Cool to 0°C. Add TFAA (6 mmol) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Validation:

    • IR: Strong signal at 2220–2240 cm

      
        (C
      
      
      
      N stretch).
    • 
      C NMR:  Signal at ~115–118 ppm  (C
      
      
      
      N).[3]

Route B: The Direct High-Efficiency Route

Best for: Rapid analog generation, atom economy, and when "3-bromo-2-oxopropanenitrile" is accessible.

Core Precursor: 3-Bromo-2-oxopropanenitrile

Unlike ethyl bromopyruvate, this precursor contains the nitrile group pre-installed. It reacts with thioamides to yield the thiazole-4-carbonitrile in a single pot.

  • Precursor Synthesis: Can be prepared by bromination of acetyl cyanide or pyruvonitrile, though commercial availability varies.

  • Reaction:

    
    
    

Protocol:

  • Dissolve thioamide (1.0 equiv) in Ethanol.

  • Add 3-bromo-2-oxopropanenitrile (1.1 equiv).

  • Stir at RT for 30 mins, then reflux for 1–2 hours.

  • Purification: Evaporate solvent. The product is often cleaner than Route A as no amide/ester byproducts are generated.

Critical Process Parameters & Troubleshooting

Comparison of Dehydration Reagents (Route A)
ReagentConditionsYieldComments
TFAA / Pyridine 0°C

RT, Dioxane
85-95%Preferred. Mild, fast, clean workup.
POCl

Reflux, neat or Toluene70-85%Harsh. Good for simple substrates.[4] Can chlorinate hydroxy groups.
Cyanuric Chloride / DMF RT, DMF80-90%Vilsmeier-Haack type mechanism. Excellent for acid-sensitive groups.
SOCl

Reflux60-80%Often requires longer reaction times; generates SO

gas.
Mechanism of Hantzsch Cyclization

Understanding the mechanism aids in troubleshooting low yields (often due to incomplete cyclization or side reactions).

Mechanism Step1 Thioamide Sulfur Attacks Alpha-Carbon Step2 S-Alkylated Intermediate Step1->Step2 SN2 Step3 Nitrogen Attacks Ketone Carbonyl Step2->Step3 Cyclization Step4 Hydroxy-Thiazoline Intermediate Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Aromatization Final Aromatic Thiazole Step5->Final

Figure 2: Mechanistic flow of the Hantzsch synthesis. Stalling at Step 3/4 is common if the ketone is sterically hindered.

Self-Validating Analytical Criteria

To ensure scientific integrity, every synthesized precursor must pass these checkpoints:

  • Regiochemistry Check (

    
    H NMR): 
    
    • The C5-H proton of the thiazole ring is diagnostic.

    • Shift: Typically

      
      8.0 – 8.6 ppm  (singlet).
      
    • Failure Mode: If the peak is absent or shifted significantly, check for formation of the regioisomer (rare with bromopyruvate) or incomplete cyclization (broad peaks).

  • Functional Group Verification (IR):

    • Nitrile (Route B / End of Route A): Sharp peak at 2220–2240 cm

      
       .
      
    • Ester (Route A Intermediate): Strong C=O at 1720–1740 cm

      
       .
      
    • Absence of Amide: Ensure loss of N-H stretches (3100–3400 cm

      
      ) after dehydration.
      
  • Purity Profile (HPLC/LC-MS):

    • Monitor the [M+H]

      
       ion. Thiazoles ionize well in ESI(+).
      
    • Check for the "M+2" isotope pattern if Br/Cl substituents are present on the R-group.

References

  • Direct Synthesis via Bromopyruvonitrile

    • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues.
    • Source: Academia.edu / Journal of Organic Chemistry.
  • Dehydration Protocols (Amide to Nitrile)

    • Dehydration of Aromatic Heterocyclic Carboxamides to Arom
    • Source: MDPI (Molecules).
  • General Hantzsch Synthesis & Febuxostat Intermediates

    • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
    • Source: Der Pharma Chemica.
  • Alternative Precursors (Thioamide Synthesis)

    • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
    • Source: YouTube (Educ

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Amination of 2,5-Dibromothiazole-4-carbonitrile

The following Application Note and Protocol is designed for researchers optimizing the Buchwald-Hartwig amination of 2,5-Dibromothiazole-4-carbonitrile . This guide addresses the specific challenges of regioselectivity (...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers optimizing the Buchwald-Hartwig amination of 2,5-Dibromothiazole-4-carbonitrile . This guide addresses the specific challenges of regioselectivity (C2 vs. C5) and chemoselectivity (nitrile tolerance) inherent to this electron-deficient scaffold.

Abstract

The functionalization of 2,5-dibromothiazole-4-carbonitrile via Buchwald-Hartwig amination presents a unique set of challenges: distinguishing between two electrophilic bromide sites and preserving the labile nitrile group. This guide details a protocol for achieving exclusive C2-regioselectivity while suppressing C5-coupling and nitrile hydrolysis. By utilizing a specific catalyst-ligand architecture (Pd/Xantphos) and a mild base system, yields of >85% for the C2-monoaminated product can be achieved.

Introduction & Substrate Analysis

The substrate, 2,5-Dibromothiazole-4-carbonitrile , is a highly electron-deficient heteroaryl halide. Its reactivity profile is governed by three factors:

  • The Thiazole Core: The C2 position (between S and N) is inherently more electron-deficient than C5, making it the kinetic site for oxidative addition (

    
    ).
    
  • The C4-Nitrile: This group exerts a strong electron-withdrawing effect (-I/-M), further activating the ring towards nucleophilic attack but also rendering the Pd(II) intermediate prone to non-productive coordination.

  • Chemoselectivity Risks: The nitrile is susceptible to hydration (to primary amide) under the basic, aqueous conditions often found in "standard" coupling protocols.

The Objective: To couple a primary or secondary amine selectively at C2 , leaving the C5-bromide intact for subsequent diversification (e.g., Suzuki coupling), without degrading the nitrile.

Mechanistic Insight: The Regioselectivity Driver

In palladium-catalyzed cross-coupling of polyhalogenated heterocycles, regioselectivity is determined by the rate of oxidative addition.

  • C2-Br: Activated by the adjacent imine nitrogen (N3) and the sulfur atom (S1). The inductive effect of N3 makes the C2-Br bond significantly weaker and the C2 center more electrophilic.

  • C5-Br: Activated by S1 and the vinylogous pull of the C4-CN group, but lacks the direct

    
    -nitrogen activation.
    

Key Insight: Bidentate ligands with a wide bite angle, such as Xantphos , have been shown to enhance the electronic discrimination between halide sites on thiazoles, favoring the more electron-deficient C2 position significantly more than monodentate ligands [1].

Optimization Workflow

Do not rely on a single set of conditions. Use the following decision matrix to select conditions based on your specific amine partner.

Phase 1: Ligand Selection[1]
  • Standard Recommendation: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why: The large bite angle (111°) facilitates reductive elimination and, crucially, the rigid backbone suppresses catalyst poisoning by the thiazole sulfur.

  • For Sterically Hindered Amines: BrettPhos or RuPhos .

    • Why: These bulky dialkylbiaryl phosphines prevent the formation of inactive Pd-amine complexes.

  • For Simple Primary Amines: BINAP .

    • Why: Cost-effective and generally provides good C2 selectivity.

Phase 2: Base & Solvent (The "Nitrile Safety" Check)
  • Avoid: NaOtBu or hydroxides (KOH, NaOH). These strong nucleophiles can attack the nitrile or cause hydrolysis if any moisture is present.

  • Recommended: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate, tribasic).

    • Why: These mild, inorganic bases are sufficient to deprotonate the Pd-bound amine but poor nucleophiles toward the nitrile.

  • Solvent: 1,4-Dioxane (anhydrous). Toluene is a secondary choice but may not dissolve the polar nitrile substrate as well.

Phase 3: Catalyst Precursors
  • Pd₂(dba)₃: Preferred source of Pd(0).[1]

  • Pd(OAc)₂: Acceptable but requires reduction in situ (often by the amine or phosphine), which can be variable with electron-deficient substrates.

Detailed Experimental Protocol

Target: C2-Selective Mono-amination Scale: 1.0 mmol

Materials
  • Substrate: 2,5-Dibromothiazole-4-carbonitrile (268 mg, 1.0 mmol)

  • Amine: (1.1 mmol, 1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd)

  • Ligand: Xantphos (29 mg, 0.05 mmol, 5 mol%)

  • Base: Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv) - Must be dry/finely ground.

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)

Step-by-Step Procedure
  • Pre-complexation (Critical): In a glovebox or under Argon flow, add Pd₂(dba)₃ and Xantphos to a dry reaction vial. Add 1 mL of dioxane and stir at room temperature for 5 minutes.

    • Observation: The solution should turn from purple/dark red to a clear orange/yellow, indicating ligation.

  • Substrate Addition: Add the 2,5-dibromothiazole-4-carbonitrile, the amine, and the Cs₂CO₃ to the vial.

  • Solvent & Seal: Add the remaining 4 mL of dioxane. Seal the vial with a Teflon-lined crimp cap.

  • Degassing: Sparge the mixture with Argon for 2 minutes (via needle) to remove dissolved oxygen.

  • Reaction: Heat the block to 90 °C . Stir vigorously (1000 rpm).

    • Time: Monitor by LCMS at 2 hours. Most reactions are complete by 4-6 hours.

    • Checkpoint: If starting material remains but C2-product is forming, do not increase temp >100°C (risk of C5 coupling). Add 1 mol% more catalyst solution instead.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove base/Pd black. Wash pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Note: The C2-amine product is usually more polar than the dibromo starting material but less polar than the hydrolyzed amide.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the kinetic competition and the decision logic for optimization.

BuchwaldOptimization Substrate 2,5-Dibromothiazole- 4-carbonitrile Pd0 Pd(0)/Ligand Active Species Substrate->Pd0 + Catalyst BaseChoice Base Selection: Cs2CO3 (Safe) vs NaOtBu (Risky) Substrate->BaseChoice OxAdd_C2 Oxidative Addition (C2) (Fast / Kinetic) Pd0->OxAdd_C2 Major Pathway (Activated by N) OxAdd_C5 Oxidative Addition (C5) (Slow / Thermodynamic) Pd0->OxAdd_C5 Minor Pathway LigandChoice Ligand Selection: Xantphos (High Selectivity) vs Monodentate OxAdd_C2->LigandChoice Product_C2 C2-Amine Product (Desired) Product_C5 C5-Amine / Bis-Amine (Impurity) Hydrolysis Nitrile Hydrolysis (Amide Side Product) LigandChoice->Product_C2 Xantphos (Rigid Bite Angle) LigandChoice->Product_C5 Poor Ligand Control BaseChoice->Product_C2 Weak Base (Cs2CO3) BaseChoice->Hydrolysis Strong Base + H2O

Caption: Kinetic pathway showing the preference for C2-oxidative addition and the critical control points (Ligand/Base) to avoid C5-coupling and nitrile hydrolysis.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by Thiazole Sulfur.Switch to BrettPhos Pd G3 precatalyst (more robust). Increase temp to 100°C.
Bis-amination (C2 + C5) Temperature too high or excess amine.Lower temp to 80°C. Ensure strict 1.05 equiv of amine. Use Xantphos (steric bulk hinders 2nd addition).
Nitrile Hydrolysis Wet solvent or base too strong.Use fresh anhydrous Dioxane. Switch from K₃PO₄ to Cs₂CO₃. Add 3Å molecular sieves.
Dehalogenation (H instead of Br)

-Hydride elimination from amine.
Common with bulky secondary amines. Switch to Pd(OAc)₂ / DPEPhos system.

References

  • Regioselectivity in Thiazoles: Strotman, N. A., et al. "Catalyst-Controlled Regioselectivity in the Palladium-Catalyzed Amination of 5-Bromo-4-chloro- and 2,5-Dibromothiazoles." Journal of Organic Chemistry, vol. 75, no. 5, 2010, pp. 1733–1739. Link

  • General Buchwald-Hartwig Review: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link

  • Xantphos Efficacy: Guari, Y., et al. "Palladium-Catalyzed Amination of Aryl Bromides and Chlorides using Xantphos Ligands." Chemistry – A European Journal, vol. 7, no. 2, 2001, pp. 475–482. Link

  • Nitrile Tolerance: Ikawa, T., et al. "Pd-Catalyzed C–N Coupling of Haloarenes with Amines using Weak Bases." Organic Letters, vol. 13, no. 19, 2011, pp. 5216–5219. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Functionalization of 2,5-Dibromothiazole

The following guide is designed as a specialized technical support resource for researchers working with 2,5-Dibromothiazole . It prioritizes experimental logic, mechanistic insight, and actionable troubleshooting over g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers working with 2,5-Dibromothiazole . It prioritizes experimental logic, mechanistic insight, and actionable troubleshooting over generic procedural lists.

Status: Operational Topic: Improving Yield & Selectivity in Mono-substitution Target Audience: Medicinal Chemists, Process Chemists Last Updated: February 2026

The Reactivity Landscape: A Tale of Two Carbons

Before troubleshooting, you must understand the intrinsic electronic bias of the scaffold. 2,5-Dibromothiazole is not symmetrical.

  • Position C2 (The "Pyridine-like" Carbon): Flanked by both Sulfur and Nitrogen. It is highly electron-deficient ($ \delta+ $), acidic, and the preferred site for oxidative addition (Pd) and nucleophilic attack (S_NAr) .

  • Position C5 (The "Thiophene-like" Carbon): Adjacent only to Sulfur. It is more electron-rich than C2. It is generally reactive only after C2 has been functionalized or blocked.

The Golden Rule: Under standard cross-coupling (Suzuki, Stille, Negishi) and nucleophilic substitution conditions, C2 reacts first .

Decision Matrix: Select Your Pathway

ReactivityMap Start 2,5-Dibromothiazole TargetC2 Target: C2-Substitution (Natural Selectivity) Start->TargetC2 Most Common TargetC5 Target: C5-Substitution (Contra-Electronic) Start->TargetC5 Difficult Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) TargetC2->Suzuki C-C Bond SNAr S_NAr Displacement (Amines/Thiols) TargetC2->SNAr C-N / C-S Bond Lithiation Li-Halogen Exchange (n-BuLi, -78°C) TargetC2->Lithiation Electrophile Quench BlockC2 Strategy: Block C2 (e.g., Silylation) TargetC5->BlockC2 Required Step BlockC2->Suzuki Reacts at C5

Figure 1: Strategic decision tree for regioselective functionalization. Note that direct C5 functionalization without touching C2 is kinetically disfavored.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

Objective: Selective formation of C2-Aryl/Heteroaryl products. Primary Issue: Bis-coupling (over-reaction) or low yields due to catalyst poisoning.

FAQ & Troubleshooting

Q: I am observing significant amounts of bis-coupled product (2,5-diarylthiazole). How do I stop at the mono-stage? A: Since C2 is significantly more reactive, bis-coupling usually arises from local excesses of boronic acid or high temperatures.

  • Stoichiometry: Reduce the boronic acid to 0.90 – 0.95 equivalents . Starving the reaction ensures the highly reactive starting material is never overwhelmed.

  • Addition Rate: Do not dump reagents. Add the boronic acid solution dropwise over 1 hour using a syringe pump.

  • Catalyst: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These accelerate the first oxidative addition (at C2) but the steric bulk can retard the second addition at C5 (which becomes more sterically crowded after C2 substitution).

Q: My reaction stalls with black precipitate (Pd black). Is the sulfur poisoning the catalyst? A: Thiazoles are notorious for binding Pd.

  • Solution: Increase catalyst loading to 3-5 mol%.

  • Ligand: Use bidentate ligands like dppf or Xantphos which hold the Pd tighter than the thiazole sulfur can.

  • Protocol: Ensure rigorous deoxygenation. Sulfur + Oxygen + Pd = rapid catalyst death.

Optimized Protocol: C2-Selective Suzuki Coupling
ParameterConditionRationale
Solvent 1,4-Dioxane : Water (4:1)High solubility of boronic acids; water essential for base solubility.
Base Na₂CO₃ (2.0 eq)Mild base prevents hydrolysis of the C5-Br bond.
Catalyst Pd(PPh₃)₄ (5 mol%)Standard starting point. If conversion is low, switch to Pd(dppf)Cl₂.
Temperature 60°C - 80°CDo not reflux initially. Higher temps promote C5 activation.
Time 4 - 12 hoursMonitor by LCMS. Stop immediately upon consumption of SM.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,5-dibromothiazole (1.0 eq) and Pd catalyst (0.05 eq) in degassed Dioxane. Stir for 10 min to ligate Pd.

  • Activation: Add aqueous Na₂CO₃.

  • Controlled Addition: Add Boronic Acid (0.95 eq) dissolved in minimal Dioxane slowly over 30-60 mins at 60°C.

  • Workup: Filter through Celite (removes Pd), dilute with EtOAc, wash with brine.

Critical Note: If you see "Hydrodebromination" (loss of Br at C2 without coupling), your reaction is too wet or your solvent is acting as a hydride source (avoid alcohols if this happens).

Module B: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Introduction of Amines, Thiols, or Alkoxides at C2. Mechanism: Addition-Elimination via Meisenheimer complex.

FAQ & Troubleshooting

Q: Can I get substitution at C5 using S_NAr? A: No. The C5 position is not sufficiently activated. The negative charge in the intermediate cannot be stabilized by the nitrogen (which is meta to C5). S_NAr is exclusive to C2.

Q: The reaction is sluggish. Should I increase the temperature? A: Be careful. Above 120°C, you risk polymerization or ring opening.

  • Better Fix: Use a stronger base (Cs₂CO₃ instead of K₂CO₃) or a more polar solvent (DMF, NMP, or DMSO) to stabilize the transition state.

  • Catalysis: If the nucleophile is weak (e.g., anilines), S_NAr might fail. Switch to Buchwald-Hartwig (Pd-catalyzed amination), which will also selectively target C2.

Optimized Protocol: C2-Selective Amination
  • Setup: 2,5-Dibromothiazole (1.0 eq) in dry DMF (0.2 M).

  • Nucleophile: Add Amine (1.1 eq) and DIPEA (2.0 eq).

  • Conditions: Heat to 80°C.

  • Monitoring: C2-substitution is usually fast (1-4 hours).

  • Purification: The product (2-amino-5-bromothiazole) is often solid.Precipitate by pouring into water.

Module C: Lithium-Halogen Exchange (The "Cold" Route)

Objective: Generating a nucleophile at C2 (C2-Li) to react with electrophiles (Aldehydes, Ketones, etc.).

FAQ & Troubleshooting

Q: Which Bromine exchanges first? A: C2-Br. The C2 position is more electronegative (between N and S), stabilizing the carbanion/C-Li bond better than C5.

Q: My yield is low and I see ring-opened byproducts. A: 2-Lithio-5-bromothiazole is thermally unstable.

  • Temperature: Must be kept at -78°C .

  • Quench Time: The lithiated species should be trapped with the electrophile immediately (within 5-10 mins). Do not stir the anion for hours.

  • Transmetallation: If the electrophile is slow, transmetallate to Zinc (add ZnCl₂) or Magnesium (add MgBr₂·OEt₂) to form a more stable species (Negishi/Grignard precursor) that can tolerate warming to 0°C.

Protocol:

  • Dissolve 2,5-dibromothiazole in THF at -78°C.

  • Add n-BuLi (1.05 eq) slowly down the side of the flask.

  • Stir for exactly 5-10 minutes.

  • Add Electrophile (rapid injection).

  • Allow to warm to RT only after electrophile addition.

References

  • Selectivity in Suzuki Coupling of Azoles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chemical Science, 2016, 7, 5758-5767.
    • Key Finding: Confirms 2,5-dibromothiazole undergoes exclusive mono-coupling at C2.[1]

  • Thiazole Reactivity & Halogen Dance

    • Title: Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors.
    • Source:ChemRxiv, 2020.
    • Key Finding: Discusses the instability of lithiated thiazoles and the preference for C2-lithi
  • General Reactivity of 1,3-Azoles

    • Title: Site-Selective Cross-Coupling of Polyhalogen
    • Source:Chemical Reviews, 2022.
    • Key Finding: Comprehensive review detailing that oxidative addition prefers the most electron-deficient C-X bond (C2 in thiazoles).

Sources

Optimization

Technical Support Center: Thiazole Cross-Coupling &amp; Nitrile Preservation

Topic: Avoiding Nitrile Hydrolysis During Thiazole Cross-Coupling Ticket ID: THC-CN-001 Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Nitrile Hydrolysis During Thiazole Cross-Coupling Ticket ID: THC-CN-001 Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thiazole-Nitrile Paradox"

The Issue: You are attempting a Suzuki-Miyaura cross-coupling on a thiazole core containing a nitrile (cyano) group. Instead of the desired biaryl product, you are isolating the primary amide (hydrolysis product) or observing low mass balance.

The Cause: Thiazoles are electron-deficient heterocycles. When a nitrile is attached to a thiazole ring, the ring pulls electron density away from the nitrile carbon, making it highly electrophilic. Standard Suzuki conditions (aqueous base + heat) create a perfect storm: the hydroxide ion (


) rapidly attacks the activated nitrile carbon, converting it to an amide (

). Furthermore, Palladium (II) species can coordinate to the nitrile nitrogen, acting as a Lewis acid that further catalyzes this hydration.

The Solution: You must break the hydrolysis triangle: Water , Heat , and Strong Nucleophiles . This guide provides three tiered protocols to resolve this, ranging from "Mild" to "Strictly Anhydrous."

Diagnostic & Mechanism[1]

Before altering your route, confirm the failure mode.

Symptoms of Nitrile Hydrolysis:

  • LCMS: Appearance of a peak +18 Da (Amide) or +19 Da (Acid, rare in mild conditions) relative to the product mass.

  • NMR: Disappearance of the distinct nitrile carbon peak (~115-120 ppm) and appearance of carbonyl signals (~160-170 ppm).

  • Physical: Amides are significantly more polar than nitriles; often precipitating out of non-polar reaction mixtures or streaking on TLC.

Mechanism of Failure

The following diagram illustrates the competition between the desired Transmetallation cycle and the undesired Hydrolysis pathway.

NitrileHydrolysis Start Thiazole-CN (Substrate) Pd_Cycle Pd(II) Intermediate (Oxidative Addition) Start->Pd_Cycle Pd(0) Water_Attack Nucleophilic Attack (OH- / H2O) Start->Water_Attack Base (aq) Transmet Transmetallation (Boronic Acid + Base) Pd_Cycle->Transmet Fast Coupling Lewis_Act Pd-Coordination (Lewis Acid Activation) Pd_Cycle->Lewis_Act Side Reaction Product Biaryl-CN (Desired Product) Transmet->Product Reductive Elim. Lewis_Act->Water_Attack Activated C≡N Amide Thiazole-Amide (Hydrolysis Byproduct) Water_Attack->Amide +18 Da

Figure 1: Mechanistic competition. The electron-deficient thiazole ring renders the nitrile susceptible to base-mediated hydration, a process accelerated by Pd(II) coordination.

Troubleshooting Protocols

Select the protocol based on your substrate's sensitivity and available reagents.

Protocol A: The "Dry Fluoride" System (Recommended Start)

Best for: Standard substrates where aqueous base is the primary culprit.

This method replaces the aqueous carbonate base with an anhydrous fluoride source. Fluoride activates the boronic acid/ester via the formation of a boronate-fluoride complex, facilitating transmetallation without generating high concentrations of hydroxide.

ComponentRecommendationRationale
Base CsF (Cesium Fluoride) or KF Anhydrous activation of boron.[1] CsF is more soluble but hygroscopic (dry carefully).
Stoichiometry 2.0 - 3.0 equivalentsExcess required to drive transmetallation.
Solvent Toluene or Dioxane (Dry)Non-polar solvents minimize the solubility of any trace water.
Catalyst

or

Standard catalysts work well here.
Temp

High temp is tolerated because water is absent.

Step-by-Step:

  • Flame-dry a Schlenk tube or microwave vial.

  • Add Thiazole-halide (1.0 eq), Boronic acid (1.2 eq), and powdered CsF (2.5 eq).

  • Critical: Dry the solids under high vacuum for 30 mins to remove trace moisture from the hygroscopic CsF.

  • Backfill with Argon/Nitrogen.[2]

  • Add Catalyst (5 mol%) and anhydrous Toluene (0.2 M concentration).

  • Heat to

    
     and monitor.
    
Protocol B: The "TMSOK" Rapid Coupling (High Sensitivity)

Best for: Highly electrophilic nitriles that hydrolyze even with trace moisture.

Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous base.[3] This protocol, developed by the Denmark group, is strictly anhydrous and often proceeds at room temperature, kinetically denying the hydrolysis reaction the thermal energy it needs.

ComponentRecommendationRationale
Base TMSOK (Solid)Soluble in organic solvents; acts as a silanolate activator for boronates.[3]
Boron Source Boronic Esters (BPin)TMSOK works best with esters, not acids.
Solvent THF (Anhydrous)Ensures homogeneity of the base.
Temp Room Temperature (

)
Prevents thermal degradation.

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine Thiazole-halide (1.0 eq) and Boronic Ester (1.1 eq) in THF.

  • Add Pd catalyst (e.g., XPhos Pd G3 or similar precatalyst) (2-5 mol%).

  • Add TMSOK (1.5 - 2.0 eq) as a solid or THF solution.

  • Stir at Room Temperature.

  • Reaction Time: Often complete in < 30 minutes. Quench immediately upon completion.

Protocol C: The "Precatalyst" Approach (Kinetic Control)

Best for: Sterically hindered couplings where heat is usually required.

If you cannot use anhydrous conditions (e.g., solubility issues), you must outrun the hydrolysis. Using 3rd or 4th Generation Buchwald Precatalysts (e.g., XPhos-Pd-G4) ensures rapid oxidative addition and transmetallation, often allowing the cross-coupling to finish before significant hydrolysis occurs.

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (2-5 mol%).

  • Base:

    
     (Tribasic Potassium Phosphate). It is less nucleophilic than hydroxide/carbonate.
    
  • Solvent: THF/Water (10:1). Keep water ratio low—just enough to solubilize the base.

  • Strategy: The bulky phosphine ligands facilitate extremely fast coupling, allowing you to lower the temperature to

    
    .
    

Decision Matrix

Use this logic flow to select your experimental setup.

DecisionTree Q1 Is the Nitrile on the Thiazole Ring? Q2 Can you use Boronic Esters? Q1->Q2 Yes (High Risk) Standard Standard Suzuki (Likely Safe) Q1->Standard No (Remote CN) Q3 Is the substrate soluble in Toluene? Q2->Q3 No (Acids only) Sol_B PROTOCOL B (TMSOK/THF @ RT) Q2->Sol_B Yes (Best for Sensitive) Sol_A PROTOCOL A (Anhydrous CsF/Toluene) Q3->Sol_A Yes Sol_C PROTOCOL C (Buchwald G4 + K3PO4) Q3->Sol_C No (Need polar solv)

Figure 2: Protocol Selection Matrix. Prioritize Protocol B for maximum safety, Protocol A for cost-efficiency, and Protocol C for difficult substrates.

Frequently Asked Questions (FAQ)

Q: Can I use


 if I just exclude water? 
A:  Generally, no. Carbonate bases have very poor solubility in organic solvents like Toluene or THF. Without water, they form a heterogeneous "brick" and the reaction stalls. If you must use carbonate without water, you need a phase transfer catalyst (like 18-crown-6) or switch to Cesium Carbonate (

), which has slightly better organic solubility, though CsF is superior for this specific application.

Q: My nitrile is hydrolyzing even with CsF. What is happening? A: Check your CsF source. Cesium Fluoride is extremely hygroscopic. If it was left open on the bench, it has absorbed water. You are essentially running an aqueous reaction.[4] Remedy: Fuse/dry your CsF under high vacuum at


 before use, or purchase "Anhydrous, 99.9%" ampules.

Q: Does the position of the nitrile on the thiazole matter? A: Yes. A nitrile at the 2-position (between the Sulfur and Nitrogen) is the most electrophilic and most prone to hydrolysis due to the inductive pull of both heteroatoms. A nitrile at the 5-position is slightly more stable but still risky compared to a phenyl-nitrile.

Q: Can I use MIDA boronates? A: Yes, but with a caveat. MIDA boronates are slow-release reagents. While they keep the active boronic acid concentration low (reducing homocoupling), the standard deprotection of MIDA requires... aqueous base.[2][4][5] To use MIDA boronates for this problem, you must use a non-aqueous splitting condition (e.g., DBU/MeOH) or rely on the anhydrous conditions (like Protocol B) if the MIDA ester can be activated directly (which is slower).

References

  • Anhydrous Fluoride Activation: Haddach, M., & McCarthy, J. R. (1999). "A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Arylboronic Acids." Tetrahedron Letters. (Demonstrates CsF/Toluene efficacy for sensitive electrophiles).

  • TMSOK Protocol: Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Base-Mediated Deprotection of MIDA Boronates." Journal of the American Chemical Society. (Foundational work on silanolate activation).

  • Mechanism of Nitrile Hydration: Desai, A., et al. (2023). "An unprecedented palladium-arsenic catalytic cycle for nitriles hydration."[6][7] Frontiers in Chemistry. (Details the mechanism of Pd-catalyzed nitrile attack).

  • Mild Base Selection: BenchChem Technical Guide. "Optimizing base selection for Suzuki reactions with sensitive substrates." (General overview of base pKa and nucleophilicity).

Sources

Troubleshooting

Solving solubility issues of brominated thiazole carbonitriles in synthesis

Technical Support Center: Overcoming Solubility Barriers in Brominated Thiazole Carbonitrile Synthesis Case ID: #THZ-BR-CN-SOL Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Solubility Barriers in Brominated Thiazole Carbonitrile Synthesis

Case ID: #THZ-BR-CN-SOL Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

Brominated thiazole carbonitriles (e.g., 2-bromo-4-thiazolecarbonitrile) represent a class of "brick dust" intermediates. Their poor solubility stems from a synergistic effect: the planar heteroaromatic ring facilitates strong


-

stacking, while the polarized carbonitrile and bromide motifs create a rigid crystal lattice with high lattice energy.

This guide addresses the three critical failure points caused by this insolubility:

  • Incomplete Conversion: Reactants precipitate before engaging with catalysts.

  • Catalyst Poisoning: Aggregates trap active Pd species in cross-couplings.

  • Purification Loss: Product crashes out with impurities during workup.

Module 1: The Dissolution Matrix

User Question: "I cannot get 2-bromo-4-thiazolecarbonitrile to dissolve in THF or Ethanol for my Suzuki coupling. What solvents are compatible?"

Technical Response: Standard organic solvents often fail because they cannot disrupt the dipole-dipole interactions of the thiazole core. You must utilize High-Polarity Aprotic (HPA) solvents or specific binary mixtures.

Solvent Compatibility Table
Solvent ClassEfficacyRecommended Use CaseCritical Warnings
DMF / NMP High Primary reaction solvent (Suzuki/Sonogashira).Remove thoroughly: High boiling points make removal difficult. Use water washes or lyophilization.
DMSO High Nucleophilic substitutions (

).
Decomposition Risk: Thiazoles can decompose in DMSO at

C over time. Degas thoroughly to prevent oxidative byproducts.
1,4-Dioxane MediumCross-couplings (requires heat).Often requires a co-solvent (e.g., DMSO 10% v/v) to maintain homogeneity at reflux.
THF / Et₂O Low Not recommended for reaction.Useful only as "anti-solvents" to crash out the product during purification.
Toluene Low Phase Transfer Catalysis (PTC) only.Only works if using PTC agents (e.g., Aliquat 336) to shuttle ions to the solid/liquid interface.

Pro-Tip: If using DMSO, avoid temperatures above 120°C. Thiazole rings with electron-withdrawing groups (like -CN) are prone to ring-opening or polymerization under extreme thermal stress in sulfoxide media.

Module 2: Reaction Engineering & Optimization

User Question: "My Suzuki coupling stalls at 20% conversion. The starting material is sitting at the bottom of the flask. How do I drive this to completion?"

Technical Response: Heterogeneous reactions fail because the soluble catalyst cannot interact with the solid halide. You must bridge this phase gap using one of the following protocols.

Protocol A: The "Semi-Wet" Approach (Phase Transfer)

Best for: Standard lab setups where DMSO is undesirable.

  • Solvent System: Toluene:Water (4:1 ratio).

  • Additive: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).

    • Mechanism: The quaternary ammonium salt acts as a shuttle, carrying the anionic boronate species to the surface of the undissolved thiazole, facilitating the transmetallation step at the solid-liquid interface.

  • Agitation: High-shear stirring (>800 RPM) is non-negotiable to maximize surface area.

Protocol B: Solid-State Mechanochemistry (The "Nuclear" Option)

Best for: Completely insoluble substrates where solution chemistry fails.[1]

Recent breakthroughs (Kubota et al.) have shown that Ball Milling is superior for insoluble aryl halides.

  • Setup: Stainless steel jar with stainless steel balls.

  • Reagents: Add Bromothiazole, Boronic Acid, Solid Base (

    
    ), and Catalyst (
    
    
    
    /SPhos).
  • Grinding: Mill at 30 Hz for 60–90 minutes.

    • Mechanism: Mechanical force disrupts the crystal lattice, creating transient "magma" spots where reaction occurs without bulk solvent.

Module 3: Logical Workflow Visualization

Figure 1: Solvent & Reaction Decision Tree

Caption: Logical pathway for selecting reaction conditions based on solubility and reaction type.

SolventStrategy Start Start: Bromothiazole Reaction CheckSol Is it soluble in THF/Dioxane? Start->CheckSol ReactionType Reaction Type? CheckSol->ReactionType Yes Insoluble Substrate Insoluble CheckSol->Insoluble No Standard Standard Protocol (Reflux in Dioxane) ReactionType->Standard Coupling Pd-Catalyzed (Suzuki/Sonogashira) Insoluble->Coupling SnAr Nucleophilic Sub. (SnAr) Insoluble->SnAr PTC Phase Transfer Catalysis (Toluene/H2O + TBAB) Coupling->PTC Moderate Insolubility BallMill Mechanochemistry (Ball Milling) Coupling->BallMill Brick Dust (Total Insolubility) DMSO Switch to DMSO/DMF (Temp < 100°C) SnAr->DMSO

Module 4: Purification & Isolation

User Question: "I used DMF and the reaction worked, but I can't get the product out. It won't extract into Ethyl Acetate."

Technical Response: Brominated thiazole carbonitriles often have partition coefficients (


) that make them "stuck" in polar aprotic solvents. Avoid standard extraction. Use the "Crash and Filter"  method.
Protocol: The Controlled Crash
  • Cooling: Cool the DMF/DMSO reaction mixture to 0°C.

  • Anti-Solvent Addition: Slowly add ice-cold water (ratio 5:1 Water:DMF) with vigorous stirring.

    • Note: If the product forms a "gum" or oil instead of a solid, add a brine solution instead of pure water to increase ionic strength (Salting Out).

  • Filtration: Vacuum filter the precipitate.

  • Washing: Wash the cake with water (to remove DMF) followed by Hexanes (to remove non-polar impurities).

  • Drying: Vacuum dry at 40°C. Do not overheat , as wet thiazole nitriles can hydrolyze to amides.

Figure 2: Purification Workflow

Caption: Decision matrix for isolating thiazole products from high-boiling polar solvents.

Purification Crude Crude Reaction (in DMF/DMSO) Quench Quench into Ice Water (5x Vol) Crude->Quench State Physical State? Quench->State Solid Precipitate Forms State->Solid Oil Oiling Out / Gum State->Oil Filter Vacuum Filtration Solid->Filter Extract DCM Extraction (Avoid EtOAc) Oil->Extract Wash Wash: H2O -> Hexane Filter->Wash Backwash LiCl Wash (Remove DMF) Extract->Backwash

FAQ: Rapid Troubleshooting

Q: Can I use ethanol for recrystallization? A: Likely not. These compounds are often too insoluble in ethanol even at reflux. Try Acetonitrile or a DMF/Water pair (dissolve in hot DMF, add water until turbid, cool slowly).

Q: My nitrile hydrolyzed to an amide. Why? A: You likely used a strong base (NaOH/KOH) in an aqueous solvent at high heat. For Suzuki couplings of nitriles, switch to weaker bases like Potassium Phosphate (


)  or Cesium Carbonate (

)
, which are less nucleophilic toward the nitrile carbon.

Q: Why is my HPLC showing a "fronting" peak? A: This is a classic sign of solubility issues in the mobile phase. Ensure your sample is fully dissolved in the mobile phase (or DMSO) before injection. If the compound precipitates in the column, it causes peak distortion and can damage the column.

References

  • Kubota, K., & Ito, H. (2021).[2] Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.[2] Link

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[3] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[3] The Journal of Organic Chemistry. Link[4]

  • ACS GCI Pharmaceutical Roundtable. (2023). Solvent Selection Guides. American Chemical Society.[2][5] Link

  • BenchChem Technical Support. (2025). Managing solubility issues of reactants in Suzuki coupling. Link

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in Thiazole Couplings

The following Technical Support Guide is designed for researchers and drug development scientists encountering debromination issues in palladium-catalyzed cross-couplings of thiazoles. Topic: Mitigation of Debromination...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development scientists encountering debromination issues in palladium-catalyzed cross-couplings of thiazoles.

Topic: Mitigation of Debromination (Hydrodehalogenation) Side Reactions Context: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, Negishi) Audience: Medicinal Chemists, Process Chemists, Application Scientists

Introduction: The "Thiazole Challenge"

Thiazole substrates present a unique "perfect storm" for palladium catalysis. Unlike simple aryl halides, halothiazoles possess two distinct properties that drive debromination side reactions:

  • Catalyst Poisoning (The Kinetic Trap): The basic nitrogen (N3) and sulfur (S1) atoms can coordinate competitively to the Pd center, displacing labile ligands. This creates a "resting state" sink, slowing down the productive transmetallation step.

  • Electronic Activation: The electron-deficient nature of the thiazole ring makes the C–Pd bond highly polarized, increasing its susceptibility to protonolysis (if protons are present) or reduction by Pd–H species.

When the productive cycle slows down (due to poisoning), the background reaction—hydrodebromination —becomes the dominant pathway, leading to the formation of the hydro-dehalogenated byproduct (Ar–H) instead of the coupled product (Ar–Ar').

Module 1: Diagnosis & Mechanism

Before optimizing, you must confirm the mechanism of failure.

Diagnostic Q&A

Q: How do I distinguish between Protodebromination and Hydrodebromination? A: While the result (Ar–H) is the same, the source of hydrogen differs.

  • Protodebromination: The source is a proton (

    
    ). This occurs via electrophilic cleavage of the C–Pd bond. Test: Run the reaction in deuterated solvent (
    
    
    
    or
    
    
    added). If deuterium is incorporated, the mechanism is protonolysis.
  • Hydrodebromination (Most Common): The source is a hydride (

    
    ). This occurs via a Palladium-Hydride (Pd–H) intermediate.[1] Test: If using anhydrous, aprotic conditions and you still see Ar–H, it is likely hydrodebromination driven by 
    
    
    
    -hydride elimination from the ligand, base (alkoxide), or solvent.

Q: Where does the Hydride come from? A: In standard couplings, the three main sources are:

  • Solvent: Primary/Secondary alcohols (e.g., Ethanol, Isopropanol) undergo

    
    -hydride elimination on Pd.
    
  • Base: Alkoxide bases (e.g., NaOEt,

    
    ) are potent hydride donors.
    
  • Ligands: Alkyl-phosphines with

    
    -hydrogens can decompose to form Pd–H, though this is slower.
    
Visualizing the Competitive Pathways

The diagram below illustrates how the catalytic cycle diverts toward debromination when Transmetallation is slow.

G cluster_0 Critical Failure Mode Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetallation (Productive Path) OxAdd->TransMet + Ar'-B(OH)2 / Base (FAST if optimized) BetaElim Beta-Hydride Elimination (Destructive Path) OxAdd->BetaElim + Alcohol/Alkoxide (Competes if TransMet is SLOW) PdArAr Ar-Pd-Ar' TransMet->PdArAr PdH Ar-Pd-H (Hydride Species) BetaElim->PdH Generates Hydride Product Product (Ar-Ar') + Pd(0) PdArAr->Product Reductive Elim. Byproduct Debrominated Byproduct (Ar-H) + Pd(0) PdH->Byproduct Reductive Elim.

Caption: Figure 1. Kinetic competition between the productive Transmetallation pathway and the destructive Hydrodebromination pathway driven by hydride sources.

Module 2: Reaction Optimization (The "Fix")

If you observe debromination, follow this hierarchy of changes. Do not change everything at once; isolate the variable.

Variable 1: The Base (Critical)

The Issue: Alkoxide bases (NaOMe, NaOEt, KOtBu) act as reducing agents. The Fix: Switch to inorganic carbonates or phosphates.[2]

  • Recommendation: Use

    
     (anhydrous)  or 
    
    
    
    .
  • Why: These bases lack

    
    -hydrogens, eliminating the primary hydride source. 
    
    
    
    is particularly effective for thiazoles as it buffers the system without being too nucleophilic.
Variable 2: The Solvent

The Issue: Protic solvents (MeOH, EtOH) or wet solvents facilitate protonolysis and hydride formation. The Fix: Use anhydrous, polar aprotic solvents.

  • Recommendation: 1,4-Dioxane , DMF , or Toluene .

  • Protocol: Ensure solvents are degassed (sparged with Argon) to remove

    
    , which can oxidize ligands and destabilize the active Pd(0).
    
Variable 3: The Ligand (The Game Changer)

The Issue: Simple phosphines (


) dissociate easily, allowing thiazole N/S coordination (poisoning).
The Fix:  Use bulky, electron-rich ligands that bind Pd tightly and accelerate reductive elimination.
  • Recommendation A (Suzuki): XPhos or SPhos .[3]

    • Mechanism:[4][5] The steric bulk prevents the formation of bis-ligated complexes, keeping the Pd center active (mono-ligated) and accelerating the coupling step over the side reaction.

  • Recommendation B (Stille):

    
     + CuI  or XPhos Pd G2 .
    
    • Note: In Stille couplings, the "Copper Effect" (adding 10-20 mol% CuI) is often more effective than changing the ligand, as Cu scavenges the thiazole poisoning effect.

Module 3: Advanced Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for Thiazoles

Designed to minimize debromination in C2- or C5-bromothiazoles.

Reagents:

  • Bromothiazole substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4–8 mol%) OR XPhos Pd G2  precatalyst (2–5 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge a reaction vial with the bromothiazole, boronic ester, Pd source, ligand, and base.

  • Inerting: Cap the vial and cycle vacuum/Argon (3x) to remove oxygen.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Activation: Heat to 90–100°C .

    • Note: While lower temps generally reduce side reactions, bulky ligands like XPhos require heat to activate the precatalyst and drive the difficult transmetallation on the electron-poor thiazole.

  • Monitoring: Check LCMS at 1 hour. If Ar–H is >10%, lower temp to 80°C and double the catalyst loading.

Protocol B: The "Rescue" Protocol (For Stubborn Substrates)

Use this when standard optimization fails.

The "High-Concentration" Strategy: Increasing the concentration of the oxidative addition intermediate can force the transmetallation to outcompete the unimolecular decomposition/reduction.

  • Run the reaction at 0.5 M to 1.0 M (highly concentrated) in Toluene.

  • Use

    
      (5 mol%) as the catalyst. The bidentate ligand prevents 
    
    
    
    -hydride elimination more effectively than simple monodentate phosphines in some specific thiazole scaffolds.
  • Add 5 drops of water (controlled amount) if using

    
     to aid solubility without flooding the system with protons.
    

Troubleshooting Decision Tree

Use this flowchart to navigate specific failure modes.

G Start START: Low Yield / Impurity CheckImp Is the impurity Mass = (SM - Br + H)? Start->CheckImp NotDebrom Issue is likely Homocoupling or Hydrolysis. Check water content. CheckImp->NotDebrom No IsDebrom Confirmed Debromination CheckImp->IsDebrom Yes CheckBase Are you using Alkoxide Base? (NaOEt, KOtBu) IsDebrom->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 (Anhydrous) CheckBase->ChangeBase Yes CheckSolvent Is Solvent Alcohol or Wet? CheckBase->CheckSolvent No ChangeSolvent Switch to Dioxane or Toluene (Anhydrous) CheckSolvent->ChangeSolvent Yes CheckLigand Is Ligand PPh3? CheckSolvent->CheckLigand No ChangeLigand Switch to XPhos or SPhos CheckLigand->ChangeLigand Yes (Suzuki) AddCu Try Stille Coupling with 10% CuI CheckLigand->AddCu Yes (Stille)

Caption: Figure 2. Troubleshooting logic flow for diagnosing and correcting debromination in thiazole cross-coupling.

Frequently Asked Questions (FAQs)

Q: Why is 2-bromothiazole worse than 5-bromothiazole? A: The C2 position is flanked by both Nitrogen and Sulfur, making the C–Pd bond significantly more electron-deficient and polarized. This increases the rate of side reactions. Furthermore, the N3 nitrogen is perfectly positioned to chelate the Pd, causing catalyst arrest. 5-bromothiazole is electronically more similar to a standard aryl halide.

Q: Can I use microwave heating? A: Yes, but be cautious. While microwaves accelerate the reaction, they can also accelerate catalyst decomposition. For thiazoles, we recommend conventional heating first to maintain strict temperature control. If using microwave, limit the time to 10–20 minutes to avoid extensive thermal degradation.

Q: I see "Homocoupling" (Ar–Ar) alongside Debromination. What does this mean? A: This indicates your oxidative addition is working, but transmetallation is failing or disproportionation is occurring. This is often an oxygen issue. Ensure your inert atmosphere is rigorous. If oxygen is present, it can oxidize the boronic acid (promoting homocoupling) and the ligand (promoting debromination).

References

  • Mechanistic Insight into Debromination: BenchChem Technical Support. "Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine." Link

  • Thiazole Reactivity & Poisoning: ResearchGate. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Link

  • Ligand Effects (Buchwald): BenchChem. "Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings." Link

  • General Cross-Coupling Troubleshooting: ChemRxiv. "A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides." Link

  • Role of Base and Solvent: MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 2,5-Dibromo-1,3-thiazole-4-carbonitrile

Topic: 1H and 13C NMR Spectral Analysis of 2,5-Dibromo-1,3-thiazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Sile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 2,5-Dibromo-1,3-thiazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Silent" Scaffold

In the landscape of thiazole-based drug discovery, 2,5-Dibromo-1,3-thiazole-4-carbonitrile represents a critical building block for synthesizing polysubstituted thiazoles. However, its characterization presents a unique analytical challenge: it is proton-deficient.

Unlike standard heterocyclic intermediates, this molecule possesses zero aromatic protons , rendering standard 1H NMR spectroscopy effectively "silent" (showing only solvent and impurity peaks). Consequently, structural validation must pivot to a rigorous 13C NMR protocols and comparison with protonated analogs.

This guide outlines the definitive spectral fingerprint of 2,5-Dibromo-1,3-thiazole-4-carbonitrile, comparing it against its common synthetic precursors and byproducts to ensure absolute structural confirmation.

Comparative Spectral Analysis

The following table contrasts the target molecule with its two most likely contaminants/analogs: 2-Bromo-4-cyanothiazole (monobrominated precursor) and 2,5-Dibromothiazole (de-cyanated analog).

Table 1: NMR Spectral Fingerprint Comparison
FeatureTarget Product (2,5-Dibromo-1,3-thiazole-4-carbonitrile)Alternative A (2-Bromo-4-cyanothiazole)Alternative B (2,5-Dibromothiazole)
Formula C₄Br₂N₂SC₄HBrN₂SC₃HBr₂NS
1H NMR Profile Silent (No Signals)1 Signal (Singlet, ~8.2 ppm)1 Signal (Singlet, ~7.8 ppm)
Proton Assignment N/AH5 (Deshielded by CN/S)H4 (Shielded relative to H2)
13C Signal Count 4 Distinct Peaks 4 Distinct Peaks 3 Distinct Peaks
Key 13C Feature All Quaternary (Low intensity without relaxation agent)One Methine (CH) (High intensity C5)One Methine (CH) (High intensity C4)
Cyano Group (CN) Present (~112-114 ppm)Present (~113-115 ppm)Absent
Detailed Spectral Predictions & Assignments

Since 2,5-Dibromo-1,3-thiazole-4-carbonitrile lacks protons, 13C NMR is the primary validation tool. Note that quaternary carbons attached to heavy atoms (Br) or electron-withdrawing groups (CN) often exhibit long relaxation times (


), requiring modified acquisition parameters.
13C NMR Chemical Shift Assignments (Predicted in DMSO-d₆)
Carbon PositionChemical Shift (

, ppm)
Electronic Environment & Rationale
C2 (S-C =N)138.0 – 142.0 Deshielded by N and S, but subject to the Heavy Atom Effect of Bromine (which often shields C-Br carbons relative to C-Cl).
C4 (N-C =C)128.0 – 132.0 Substituted by Cyano (CN) . The inductive effect of CN is deshielding, but resonance effects in the ring moderate this.
C5 (S-C =C)115.0 – 120.0 Substituted by Bromine . Typically the most shielded ring carbon due to position and Br-shielding effect.
-CN (Cyano)112.0 – 114.0 Characteristic nitrile region. Distinctly sharp peak compared to broadened ring carbons.

Technical Insight: The "Heavy Atom Effect" of Bromine causes an upfield shift (shielding) on the attached carbon compared to chlorine. Do not expect the C-Br carbons to appear as far downfield as C-Cl or C-O carbons.

Experimental Protocol: Characterizing Quaternary-Rich Systems

Standard 13C NMR parameters often fail to visualize the quaternary carbons (C2, C4, C5, CN) of this molecule due to saturation effects. The following protocol ensures all peaks are visible and integrable.

Methodology: Quantitative 13C NMR
  • Solvent Selection: Dissolve ~30-50 mg of sample in 0.6 mL DMSO-d₆ .

    • Why: DMSO provides better solubility for polar thiazoles than CDCl₃ and prevents aggregation.

  • Relaxation Agent (Critical): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)₃] .

    • Mechanism:[1][2][3][4] This paramagnetic agent shortens the spin-lattice relaxation time (

      
      ) of the quaternary carbons, allowing them to relax fully between pulses.
      
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if quantitative integration is needed) or Standard Decoupled (for max sensitivity).

    • Relaxation Delay (d1): Set to 3–5 seconds (with Cr(acac)₃) or >10 seconds (without).

    • Scans (ns): Minimum 1024 scans due to the lack of NOE enhancement on quaternary carbons.

  • Processing: Apply an exponential line broadening (LB) of 1.0 – 2.0 Hz to improve signal-to-noise ratio for the weak quaternary peaks.

Decision Logic for Structural Confirmation

The following diagram illustrates the logical workflow to distinguish the target product from its common analogs using NMR data.

NMR_Analysis_Flow Start Unknown Thiazole Sample H_NMR Step 1: Run 1H NMR Start->H_NMR Check_Signals Are aromatic signals present? H_NMR->Check_Signals Has_Protons Yes (Signals Observed) Check_Signals->Has_Protons Yes No_Protons No (Silent Spectrum) Check_Signals->No_Protons No Identify_H Analyze Chemical Shift Has_Protons->Identify_H Alt_A Singlet ~8.2 ppm (H5 present) Likely 2-Bromo-4-cyanothiazole Identify_H->Alt_A Downfield (H5) Alt_B Singlet ~7.8 ppm (H4 present) Likely 2,5-Dibromothiazole Identify_H->Alt_B Upfield (H4) C_NMR Step 2: Run 13C NMR (with Cr(acac)3) No_Protons->C_NMR Count_Peaks Count 13C Peaks C_NMR->Count_Peaks Target_ID 4 Peaks Observed (112, 118, 130, 140 ppm) CONFIRMED: 2,5-Dibromo-1,3-thiazole-4-carbonitrile Count_Peaks->Target_ID 4 Peaks Impurity < 4 Peaks Check for Symmetry or Decomposition Count_Peaks->Impurity Other

Figure 1: Decision tree for the structural elucidation of brominated thiazoles via NMR.

References
  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[5] (Reference for Thiazole Chemical Shifts).

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Brominated Thiazole Carbonitriles

Executive Summary Brominated thiazole carbonitriles represent a critical class of pharmacophores, serving as intermediates in the synthesis of antimicrobial, anticancer, and anti-inflammatory agents. Their analysis prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated thiazole carbonitriles represent a critical class of pharmacophores, serving as intermediates in the synthesis of antimicrobial, anticancer, and anti-inflammatory agents. Their analysis presents a unique challenge: balancing the detection of the labile carbon-bromine bond with the robust stability of the thiazole-carbonitrile core.

This guide moves beyond standard spectral libraries to provide a mechanistic comparison of fragmentation behaviors.[1] We contrast the hard ionization (EI) pathways—dominated by radical-driven ring cleavage and halogen loss—against soft ionization (ESI) signatures, while establishing the definitive isotopic differentiation between brominated and chlorinated analogs.

Module 1: The Isotopic Fingerprint (Br vs. Cl vs. H)

Before analyzing fragmentation, the presence of bromine must be validated through its unique isotopic abundance. Unlike hydrogen (monoisotopic) or chlorine (3:1 ratio), bromine exhibits a distinct 1:1 doublet for the molecular ion (


) and the (

) peak.
Comparative Isotope Analysis Table
FeatureBrominated Thiazole (

)
Chlorinated Thiazole (

)
Non-Halogenated (

)
M+2 Intensity ~97-100% of

~32% of

< 5% (due to

,

)
Visual Pattern "Twin Towers" (Equal height)"Step Down" (3:1 ratio)Single dominant peak
Mass Shift +2 Da+2 DaN/A
Validation Essential for identifying

substitution
Confirms

substitution
Confirms absence of halogen
Decision Logic for Halogen Identification

The following decision tree outlines the logic for confirming the halogenated species based on MS1 data.

HalogenLogic Start Analyze Molecular Ion (M+) CheckM2 Check M+2 Intensity (Relative to M+) Start->CheckM2 IsEqual ~100% (1:1 Ratio) CheckM2->IsEqual Twin Peaks IsThird ~32% (3:1 Ratio) CheckM2->IsThird Asymmetric IsLow < 5-8% CheckM2->IsLow Trace BrConfirm Brominated Species (Confirmed) IsEqual->BrConfirm ClConfirm Chlorinated Species (Confirmed) IsThird->ClConfirm SulfurOnly Non-Halogenated (Sulfur Isotope Only) IsLow->SulfurOnly

Figure 1: Logical workflow for distinguishing brominated thiazoles from chlorinated or non-halogenated analogs based on isotopic abundance.

Module 2: Fragmentation Mechanics (EI vs. ESI)

The utility of MS profiling lies in the specific fragmentation pathways. For brominated thiazole carbonitriles, two competing forces dictate the spectrum: the lability of the


 bond and the stability of the aromatic thiazole ring.
Electron Impact (EI) – Hard Ionization

In EI (70 eV), the molecular ion (


) is highly energetic.
  • Primary Pathway: Dehalogenation (

    
    ) 
    
    • Mechanism: The

      
       bond is the "weakest link" (Bond Dissociation Energy ~66 kcal/mol) compared to the thiazole ring bonds.
      
    • Observation: A prominent peak at

      
      . This is often the base peak if the alkyl chain is short.
      
    • Contrast: Chlorinated analogs show a much weaker

      
       signal because the 
      
      
      
      bond (~81 kcal/mol) is stronger, often favoring ring cleavage before halogen loss.
  • Secondary Pathway: Thiazole Ring Cleavage

    • Mechanism: The thiazole ring undergoes opening, typically losing

      
       (27 Da) or the nitrile moiety (
      
      
      
      , 26 Da).
    • Specific to Carbonitriles: The cyano group (

      
      ) is electron-withdrawing. While it stabilizes the ring against oxidation, it facilitates specific fragmentation patterns involving the loss of 
      
      
      
      (44 Da) or
      
      
      from the ring itself.
Electrospray Ionization (ESI) – Soft Ionization

In ESI (+ve mode), fragmentation is minimal.

  • Dominant Species:

    
    .
    
  • Adducts: Strong affinity for sodium

    
     and potassium 
    
    
    
    due to the lone pairs on the thiazole nitrogen and sulfur.
  • Utility: ESI is superior for molecular weight confirmation but poor for structural elucidation unless MS/MS (CID) is applied.

Mechanistic Pathway Diagram (EI Mode)

Fragmentation M_Ion Molecular Ion [M]+ (Br Isotope Pattern) Path1 C-Br Cleavage (Homolytic) M_Ion->Path1 Path2 Ring Opening (RDA-like) M_Ion->Path2 Fragment_DeBr [M - Br]+ (Aryl Cation) Path1->Fragment_DeBr -79/81 Da Fragment_HCN [M - HCN]+ (Loss of 27 Da) Fragment_DeBr->Fragment_HCN Secondary Decay Path2->Fragment_HCN Fragment_CS [M - CS]+ (Loss of 44 Da) Path2->Fragment_CS

Figure 2: Primary fragmentation pathways for brominated thiazole carbonitriles under Electron Impact (EI) ionization.

Module 3: Experimental Protocol

To ensure reproducible data, the following protocol standardizes the analysis of these compounds. This workflow is self-validating by using the bromine isotope pattern as an internal check.

Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile (avoid chlorinated solvents like DCM to prevent halogen interference).

  • Concentration: 10 µg/mL (ppm) for ESI; 100 µg/mL for EI.

GC-MS Parameters (Structural Elucidation)
  • Column: Rxi-5Sil MS or equivalent (low polarity).

  • Inlet Temp: 250°C (High temp ensures volatilization of the polar carbonitrile).

  • Ion Source: 230°C, 70 eV.

  • Scan Range: 40–500 m/z.

  • Validation Check: Look for the 1:1 doublet at the expected molecular weight. If the ratio is skewed, check for detector saturation or co-eluting impurities.

LC-MS Parameters (Purity & MW Confirmation)
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (promotes protonation of the thiazole nitrogen).

  • Mode: ESI Positive (+).[2]

  • Cone Voltage: 30V (Low voltage to preserve the molecular ion).

  • Validation Check: Confirm

    
     and 
    
    
    
    . Watch for
    
    
    (+22 Da) which is common for nitriles.

Module 4: Troubleshooting & Interpretation

Issue: Absence of M+2 Peak

  • Cause: The compound may have undergone debromination in the injector port (thermal degradation) or the synthesis failed (yielding the hydro-analog).

  • Solution: Lower inlet temperature or switch to ESI (softer ionization).

Issue: Complex Spectra with Multiple Halogens

  • Scenario: If the molecule contains both Br and Cl.[3][4]

  • Pattern: Look for an ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    pattern.[5]
    • 1 Br + 1 Cl = Intensity ratio approx 3:4:1.

Issue: Loss of 26 vs 27 Da

  • Differentiation: Loss of 27 Da is typically

    
     (involving a proton from the ring or amine substituent). Loss of 26 Da is the radical 
    
    
    
    . This distinguishes the stability of the radical cation.[5][6]

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Aminothiazole. National Institute of Standards and Technology.[7] [Link]

  • Salem, M. A. I., et al. (2014).[6] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Pagacz-Kostrzewa, M., et al. (2022).[8] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules (MDPI). [Link]

  • LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectrometry. [Link]

  • Graves, P. R., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

Sources

Validation

Crystal structure analysis of 2,5-Dibromo-1,3-thiazole-4-carbonitrile

Crystal Structure Analysis of 2,5-Dibromo-1,3-thiazole-4-carbonitrile: A Comparative Technical Guide Executive Summary This guide provides a rigorous technical framework for the structural characterization of 2,5-Dibromo...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 2,5-Dibromo-1,3-thiazole-4-carbonitrile: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical framework for the structural characterization of 2,5-Dibromo-1,3-thiazole-4-carbonitrile (CAS: 1204297-23-3) . As a poly-halogenated heterocyclic scaffold, this compound represents a critical "node" in crystal engineering and medicinal chemistry, offering competing halogen bond (XB) donors (C2-Br, C5-Br) and acceptors (N3-thiazole, N-nitrile). This document compares its structural performance and analysis workflow against mono-brominated and non-nitrile analogs, equipping researchers with the protocols necessary to validate its supramolecular behavior.

Part 1: Strategic Context & Compound Utility

In drug development, thiazoles are privileged scaffolds. The introduction of bromine atoms at the 2- and 5-positions, coupled with a 4-cyano group, creates a molecule with unique sigma-hole (


-hole)  characteristics.
  • Primary Utility: Fragment-based drug discovery (FBDD) targeting cryptic pockets via halogen bonding.

  • Structural Challenge: The high electron-withdrawing nature of the nitrile group enhances the

    
    -hole magnitude on the bromines, particularly at C5, potentially altering the crystal packing from standard van der Waals stacking to distinct 2D or 3D halogen-bonded networks.
    

Part 2: Comparative Performance Analysis

The following table contrasts the "Structural Performance"—defined here as the propensity for specific intermolecular interactions and physical stability—of the target compound against its closest structural analogs.

Table 1: Comparative Structural & Electronic Properties

FeatureTarget: 2,5-Dibromo-1,3-thiazole-4-carbonitrile Analog A: 2,5-Dibromothiazole Analog B: 2-Bromo-1,3-thiazole-4-carbonitrile
Electronic Character Highly Electron Deficient (

-acidic)
Moderately Electron DeficientAsymmetric Electron Distribution
XB Donor Strength Very High (Activated by -CN and -Br)HighModerate
Primary XB Acceptor Competition: Nitrile N vs. Thiazole NThiazole NNitrile N (Dominant)
Predicted Packing Planar Sheets driven by Br···N(cyano) chainsHerringbone or Stacked (Br···N/S interactions)Dimer pairs or Chains
Crystallization Risk High solvent inclusion (due to rigid lattice)Low (Dense packing)Moderate
X-Ray Absorption (

)
Severe (Requires strong absorption correction)HighModerate

Key Insight: The target compound is superior for designing engineered co-crystals due to the "activated" C5-Br atom. The nitrile group withdraws electron density, deepening the


-hole on the adjacent bromine, making it a more potent halogen bond donor than Analog A.

Part 3: Experimental Workflow (Self-Validating Protocol)

To obtain high-quality structural data, researchers must mitigate the high X-ray absorption of the two bromine atoms and the potential for twinning in planar systems.

Phase 1: Synthesis & Purification
  • Synthesis: Bromination of 2-amino-1,3-thiazole-4-carbonitrile via Sandmeyer reaction (CuBr

    
    /t-BuONO) is the preferred route to ensure regioselectivity at C2 and C5 [1].
    
  • Purification: Sublimation is recommended over recrystallization for initial purification to remove trace copper salts which can act as nucleation sites for poor-quality crystals.

Phase 2: Crystallization Strategy
  • Method: Slow Evaporation.

  • Solvent System:

    • System A (Non-coordinating):

      
       or Toluene. Promotes Br···N interactions between solute molecules.[1][2]
      
    • System B (Coordinating): Methanol/Acetonitrile. May yield solvates where solvent acts as XB acceptor.

  • Protocol: Dissolve 20 mg in 2 mL solvent. Filter through 0.2

    
    m PTFE. Place in a vial covered with parafilm featuring a single pinhole. Store at 4°C to reduce thermal motion disorder.
    
Phase 3: Data Collection & Refinement
  • Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å) is mandatory . Copper sources will result in excessive absorption and systematic errors in bond lengths.
  • Temperature: 100 K (Cryostream). Essential to minimize the thermal ellipsoid vibration of the heavy bromine atoms.

  • Absorption Correction: Multi-scan (SADABS) or face-indexed numerical absorption correction is critical.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the decision-making process for structure solution and the hierarchy of interactions expected in the crystal lattice.

Diagram 1: Crystallography Workflow

G Start Crude 2,5-Dibromo-1,3-thiazole-4-carbonitrile Purify Purification: Sublimation (Remove Cu salts) Start->Purify Crystal Crystallization (Slow Evaporation in CHCl3) Purify->Crystal Check Microscopy Check: Birefringence & Extinction Crystal->Check Check->Crystal Polycrystalline/Amorphous XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Single Crystal Found Process Data Reduction (Integration + Absorption Corr.) XRD->Process Solve Structure Solution (Intrinsic Phasing/SHELEXT) Process->Solve Refine Refinement (Anisotropic Br, Isotropic H) Solve->Refine

Caption: Step-by-step workflow for isolating and solving the crystal structure of high-Z thiazoles.

Diagram 2: Interaction Hierarchy (Halogen Bonding)

Interactions Compound 2,5-Dibromo-1,3-thiazole-4-carbonitrile Donors XB Donors (Lewis Acid) Compound->Donors Acceptors XB Acceptors (Lewis Base) Compound->Acceptors Br5 C5-Br (Strong σ-hole) Donors->Br5 Br2 C2-Br (Medium σ-hole) Donors->Br2 N_cyano N (Nitrile) (Hard Base) Acceptors->N_cyano N_thiazole N (Thiazole) (Soft Base) Acceptors->N_thiazole Br5->N_cyano Primary Interaction (Shortest Contact) Br2->N_thiazole Secondary Interaction Outcome Crystal Motif: 2D Sheets or 1D Ribbons N_cyano->Outcome N_thiazole->Outcome

Caption: Predicted supramolecular assembly logic driven by competitive halogen bonding sites.

Part 5: Detailed Analysis Protocol

When analyzing the solved structure, verify the following geometric parameters to confirm the nature of the interactions.

1. Halogen Bond Geometry Check

  • Angle (

    
    ):  The C–Br···N angle should be close to 180° (typically 165°–180°) due to the directionality of the 
    
    
    
    -hole.
  • Distance (

    
    ):  Compare the Br···N distance (
    
    
    
    ) to the sum of the van der Waals radii (
    
    
    Å for Br + N).
    • Reduction Ratio (

      
      ):
      
      
      
      . A value
      
      
      indicates a strong halogen bond [2].

2. Planarity & Stacking

  • Calculate the torsion angle of the nitrile group relative to the thiazole ring. While expected to be 0° (coplanar), steric repulsion from the C5-Br may induce a slight twist (< 5°).

  • Check for

    
    -
    
    
    
    stacking distances (centroid-to-centroid) between thiazole rings. Typical values are 3.6–3.8 Å.

3. Hirshfeld Surface Analysis

  • Use software (e.g., CrystalExplorer) to generate the Hirshfeld surface mapped with

    
    .
    
  • Red spots on the surface will visualize the Br···N contacts, confirming them as the dominant energetic drivers of the lattice.

References

  • Synthesis of Halogenated Thiazoles: Bach, T., & Hecht, S. (2020).[3] Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry. [Link](Representative citation for Sandmeyer protocols on thiazoles)

  • Halogen Bonding Fundamentals: Goldstein, B. M., et al. (2008). The Halogen Bond.[2] Chemical Reviews, 108(5), 1517–1573. [Link]

  • Thiazole Crystallography & Interactions: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. [Link]

  • Commercial Availability & Identifiers: PubChem Compound Summary for CID 12333159 (Related Analog). [Link]

Note: Specific crystallographic data for CAS 1204297-23-3 should be deposited to the CSD upon successful solution using the workflow above.

Sources

Safety & Regulatory Compliance

Safety

2,5-Dibromo-1,3-thiazole-4-carbonitrile proper disposal procedures

Operational Guide: Safe Disposal of 2,5-Dibromo-1,3-thiazole-4-carbonitrile Part 1: Executive Hazard Analysis 2,5-Dibromo-1,3-thiazole-4-carbonitrile is a highly functionalized heterocyclic intermediate.[1][2][3] While s...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2,5-Dibromo-1,3-thiazole-4-carbonitrile

Part 1: Executive Hazard Analysis

2,5-Dibromo-1,3-thiazole-4-carbonitrile is a highly functionalized heterocyclic intermediate.[1][2][3] While specific Safety Data Sheet (SDS) data for this exact isomer may be limited in public repositories, its chemical structure dictates a specific high-hazard profile.[1][2][3] As a Senior Scientist, I treat this compound as a "Worst-Case Scenario" agent due to the synergistic hazards of its functional groups.[1][2][3]

Chemical Profile & Inherent Risks
FeatureStructural ComponentAssociated HazardDisposal Implication
Core 1,3-Thiazole RingBiological Activity/ToxicityTreat as highly toxic (H301/H311).[1][2][3][4]
Halogen Bromine (C-2, C-5)Persistent Environmental PollutantMANDATORY: Segregate into Halogenated Waste streams.[1][2][3]
Group Carbonitrile (C-4)Cyanide PrecursorCRITICAL: Incompatible with ACIDS.[2][3] Risk of HCN evolution.[3]

Immediate Safety Directive: Under NO circumstances should this compound be disposed of in "General Organic" waste streams where acidic aqueous layers or non-halogenated solvents are present.[3] The risk of forming Hydrogen Cyanide (HCN) gas via acid hydrolysis, though lower than with inorganic cyanides, is non-zero and unacceptable in a safety-critical environment.[1][3]

Part 2: Pre-Disposal Segregation Strategy

Effective disposal begins at the bench, not the loading dock. You must employ a Self-Validating Segregation System .[2][3] This ensures that incompatible chemical classes never meet in the waste container.[3]

The Segregation Decision Matrix

The following logic flow dictates the correct waste stream for this compound.

DisposalLogic Start Waste Generation: 2,5-Dibromo-1,3-thiazole-4-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid Reagent / Contaminated Debris StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinA BIN A: Solid Hazardous Waste Label: Toxic, Halogenated Organic Solid->BinA AcidCheck ALERT: Is Acid Present? Liquid->AcidCheck SolventCheck Solvent Type? HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolv BinB BIN B: Halogenated Liquid Waste Label: Toxic, Halogenated HaloSolv->BinB NonHaloSolv->BinB Preferred Path (Safety First) BinC BIN C: Non-Halogenated Waste* *ONLY if <2% Halogen content. Otherwise, default to BIN B. NonHaloSolv->BinC AcidCheck->SolventCheck No Neutralize Neutralize to pH 7-9 before disposal AcidCheck->Neutralize Yes Neutralize->SolventCheck

Figure 1: Segregation logic ensuring halogenated and nitrile-bearing compounds are isolated from incompatible streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3] Glass is acceptable but poses a breakage risk.[3]

  • Labeling:

    • Primary Label: "HAZARDOUS WASTE - SOLID TOXIC."[2][3]

    • Constituents: Write clearly: 2,5-Dibromo-1,3-thiazole-4-carbonitrile.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[3]

  • Bagging: Double-bag the solid in clear polyethylene bags before placing it in the drum. This prevents dust generation when the waste contractor opens the drum.[3]

  • Storage: Store in a satellite accumulation area (SAA) away from acids.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, flash chromatography fractions.[1]

  • pH Verification (The Critical Step):

    • Before pouring into any waste container, dip a pH strip into your solution.[1]

    • If Acidic (pH < 6): You must quench carefully with saturated Sodium Bicarbonate (

      
      ) until pH is neutral (7-8).[2][3]
      
    • Why? Acidic waste containers often contain other organic acids.[3] Adding a nitrile to an acid-rich keg can generate HCN gas over time, pressurizing the container and endangering the disposal team.[2][3]

  • Stream Selection:

    • Dispose of in the Halogenated Waste container.[3][5]

    • Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the dibromo-thiazole solute renders the entire mixture "Halogenated" for incineration purposes.[1][3] High-temperature incineration (

      
      ) with scrubber systems is required to capture HBr/Br2 byproducts.[2][3]
      
  • Documentation: Record the volume and approximate concentration on the waste log.

Part 4: Emergency Procedures (Spill Response)

If a spill occurs, the primary risk is inhalation of dust (solid) or exposure to volatile solvents carrying the toxic compound (liquid).[1]

Spill Response Workflow:

SpillResponse Event Spill Detected Assess Assess Volume & State Event->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/P100 Assess->PPE Type Type? PPE->Type SolidSpill Solid: Wet Wipe/Scoop (Avoid Dust) Type->SolidSpill LiquidSpill Liquid: Absorb with Vermiculite (Do NOT use paper towels) Type->LiquidSpill Clean Clean Surface with 10% Bleach (Oxidation) SolidSpill->Clean LiquidSpill->Clean Dispose Dispose as Hazardous Waste (Bin A) Clean->Dispose

Figure 2: Immediate response workflow for laboratory spills involving 2,5-Dibromo-1,3-thiazole-4-carbonitrile.

Decontamination Note: After physical removal, treat the surface with a 10% Sodium Hypochlorite (Bleach) solution.[1] The hypochlorite acts to oxidize the thiazole ring and hydrolyze the nitrile under controlled alkaline conditions, reducing residual toxicity.[1] Wait 15 minutes, then rinse with water.

References

  • PubChem. 2,5-Dibromo-1,3-thiazole.[1][2][3][6] National Library of Medicine.[3] Available at: [Link] (Accessed Oct 2023).[3] Note: Used as structural analog for halogenated thiazole handling.[3]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA). Available at: [Link] (Accessed Oct 2023).[3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[3] Available at: [Link] (Accessed Oct 2023).[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,5-Dibromo-1,3-thiazole-4-carbonitrile
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2,5-Dibromo-1,3-thiazole-4-carbonitrile
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